

A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyrazine-2carboxamides

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For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds across different therapeutic targets, supported by experimental data and detailed protocols.

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents. SAR studies have primarily focused on modifications at the 3-amino and the carboxamide nitrogen positions.

A key finding is the importance of the unsubstituted carboxamide at the C-2 position for antimycobacterial activity.[1] Studies have also indicated a preference for 4'-substitution on a benzamide moiety at the C-3 position.[1] Specifically, lipophilic substituents at the 4-position of the benzene ring have been shown to be favorable for activity against Mycobacterium tuberculosis (Mtb).[1] In contrast, derivatives with substitutions at the 2' or 3' positions of the benzamide moiety showed no significant activity, highlighting a clear structural requirement for potent antimycobacterial action.[1]







Another series of N-substituted 3-aminopyrazine-2-carboxamides explored benzyl, alkyl, and phenyl derivatives at the carboxamide nitrogen.[2] The most active compound against M. tuberculosis H37Rv in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[2] Interestingly, for alkyl derivatives, an increase in the carbon side chain length correlated with increased antimycobacterial and antibacterial activity.[2]

Table 1: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives



Compound	R1 (at 3- amino)	R2 (at carboxamid e-N)	Target Organism	MIC (μg/mL)	Reference
1	Н	Н	M. tuberculosis H37Rv	>500	[1]
2	4- fluorobenzoyl	Н	M. tuberculosis H37Rv	31.25	[1]
3	4- chlorobenzoyl	Н	M. tuberculosis H37Rv	15.62	[1]
4	4- bromobenzoy I	Н	M. tuberculosis H37Rv	7.81	[1]
5	4- iodobenzoyl	Н	M. tuberculosis H37Rv	3.91	[1]
6	4- nitrobenzoyl	Н	M. tuberculosis H37Rv	1.95	[1]
7	Н	2,4- dimethoxyph enyl	M. tuberculosis H37Rv	12.5	[2]
8	Н	n-hexyl	M. kansasii	25	[2]
9	Н	n-heptyl	M. kansasii	12.5	[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 3-aminopyrazine-2-carboxamide scaffold has also been successfully exploited to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic



drivers.[3][4] A recent study reported the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[3][4]

SAR exploration in this series led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.[3] This compound demonstrated the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[3] [4]

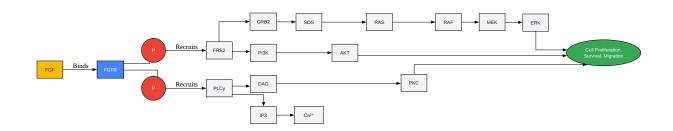
Table 2: In Vitro Activity of a Lead FGFR Inhibitor

Compound ID	Target	IC50 (nM)	Cell Line	Antiprolifer ative IC50 (µM)	Reference
1 8i	FGFR1	15.3	SNU-16 (FGFR2 amp)	1.88	[4]
FGFR2	2.1	KMS-11 (FGFR3 trans)	3.02	[4]	
FGFR3	4.6	SW-780 (FGFR3 mut)	2.34	[4]	•
FGFR4	28.7	MDA-MB-453 (FGFR4 amp)	12.58	[4]	

The binding mode of these inhibitors involves key interactions between the 3-amino-pyrazine-2-carboxamide moiety and residues within the ATP-binding pocket of the FGFR kinase domain. [4]

Below is a diagram illustrating the FGFR signaling pathway, a common target of these compounds.





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Caption: Simplified FGFR signaling pathway.

Experimental Protocols General Synthesis of N-Substituted 3-Aminopyrazine-2carboxamides

Two primary methods have been reported for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.[5]

Procedure A:

- Esterification: The starting carboxylic acid is esterified, for example, by reacting with methanol in the presence of sulfuric acid.
- Amidation: The resulting methyl ester is then reacted with a substituted amine (e.g., benzylamine) in the presence of ammonium chloride in methanol under microwave irradiation (e.g., 130 °C, 40 min, 90 W).[5]

Procedure B:



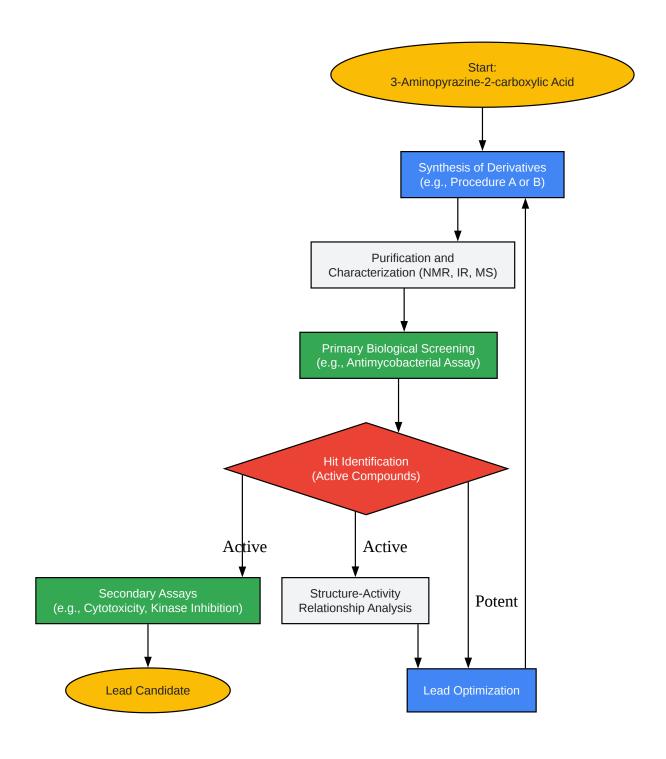




- Activation: The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in a solvent like DMSO.
- Amidation: The activated acid is then reacted with the desired amine (benzylamine, alkylamine, or aniline) under microwave irradiation (e.g., 120 °C, 30 min, 100 W).[5]

The following diagram outlines a general experimental workflow for the synthesis and evaluation of these compounds.





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Caption: General workflow for SAR studies.

In Vitro Antimycobacterial Susceptibility Testing



The antimycobacterial activity is often determined using the Microplate Alamar Blue Assay (MABA).[1]

- Compound Preparation: Compounds are serially diluted in a 96-well microplate.[1]
- Inoculum Preparation: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and added to the wells.
- Incubation: The plates are incubated for a defined period (e.g., 7 days for Mtb).
- Alamar Blue Addition: A solution of Alamar Blue is added to each well.
- Second Incubation: Plates are incubated for another 24 hours.
- Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is
 defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (HepG2 Cells)

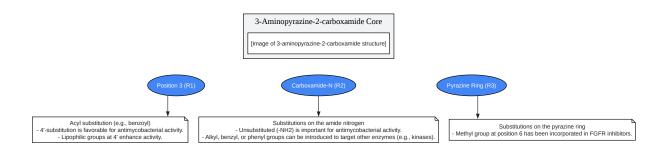
The cytotoxicity of the compounds is frequently assessed against the human hepatocellular carcinoma cell line HepG2 using the MTT assay.

- Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth,
 is then calculated.

Structure-Activity Relationship Summary



The following diagram summarizes the key SAR findings for the 3-aminopyrazine-2-carboxamide scaffold based on current research.



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Caption: Key SAR points for 3-aminopyrazine-2-carboxamides.

This guide provides a snapshot of the current understanding of the SAR of 3-aminopyrazine-2-carboxamides. The versatility of this scaffold allows for fine-tuning of its properties to target a range of biological entities, making it a continued area of interest in drug discovery.

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